1,5-Dichloro-2-iodo-4-(methoxymethoxy)benzene
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Overview
Description
1,5-Dichloro-2-iodo-4-(methoxymethoxy)benzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of two chlorine atoms, one iodine atom, and a methoxymethoxy group attached to a benzene ring. The molecular formula of this compound is C8H7Cl2IO2, and it has a molecular weight of 332.95 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-iodo-4-(methoxymethoxy)benzene typically involves the halogenation of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with halogenating agents such as chlorine and iodine in the presence of a catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) . The methoxymethoxy group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride (MOMCl) and a base like sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Large-scale halogenation reactions are often carried out in continuous flow reactors to ensure better control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-iodo-4-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrogenated benzene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) in acetone for nucleophilic substitution or bromine (Br2) in the presence of a catalyst for electrophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of various substituted benzene derivatives depending on the substituent introduced.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1,5-Dichloro-2-iodo-4-(methoxymethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-iodo-4-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The halogen atoms (chlorine and iodine) can participate in halogen bonding, while the methoxymethoxy group can form hydrogen bonds with target molecules . These interactions can affect the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene: Similar structure but with different positions of the substituents.
1,2-Dichloro-4-(methoxymethoxy)benzene: Lacks the iodine atom and has different positions of the chlorine atoms.
Properties
Molecular Formula |
C8H7Cl2IO2 |
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Molecular Weight |
332.95 g/mol |
IUPAC Name |
1,5-dichloro-2-iodo-4-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7Cl2IO2/c1-12-4-13-8-3-7(11)5(9)2-6(8)10/h2-3H,4H2,1H3 |
InChI Key |
TWNZRFKMEJGFDB-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1Cl)Cl)I |
Origin of Product |
United States |
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